molecular formula C9H12N2O2 B13055981 7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid

7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid

Cat. No.: B13055981
M. Wt: 180.20 g/mol
InChI Key: DOCOPBODFVNZSI-UHFFFAOYSA-N
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Description

7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-A]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid is unique due to its specific structural features and the resulting chemical properties. Its methyl group and carboxylic acid functionality provide distinct reactivity patterns compared to similar compounds .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-11-5-10-8(9(12)13)7(11)4-6/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

DOCOPBODFVNZSI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C=NC(=C2C1)C(=O)O

Origin of Product

United States

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